molecular formula C20H27NO3 B12430971 ATRA-hydroxyimino

ATRA-hydroxyimino

Cat. No.: B12430971
M. Wt: 329.4 g/mol
InChI Key: TXLVFISHOZJIQV-WYIJURDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

ATRA-hydroxyimino undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the hydroxyimino form .

Mechanism of Action

The mechanism of action of ATRA-hydroxyimino involves its binding to the cIAP1 ligand (Bestatin) via a linker to form the SNIPER complex. This complex targets and degrades CRABP-II in IMR-32 cells. The degradation process is mediated through the ubiquitin-proteasome pathway, where the SNIPER complex facilitates the ubiquitination and subsequent proteasomal degradation of CRABP-II .

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-hydroxyimino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H27NO3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21-24)11-12-20(17,4)5/h6-10,13,24H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+,21-18+

InChI Key

TXLVFISHOZJIQV-WYIJURDSSA-N

Isomeric SMILES

CC\1=C(C(CC/C1=N\O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=NO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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